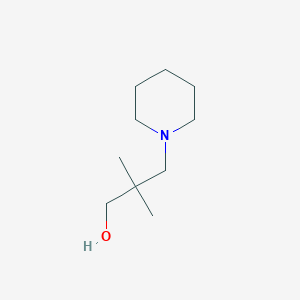

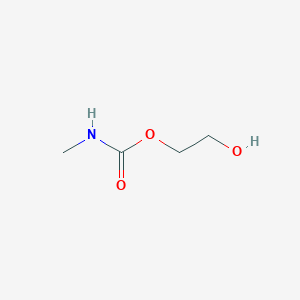

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol

Übersicht

Beschreibung

The compound 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol is a chemical structure that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential pharmacological properties, including antileukemic activity as seen in some novel derivatives . Piperidine derivatives are also studied for their stereochemistry and conformational behavior, which can influence their biological activity .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For instance, a keten dithioacetal was synthesized from 2,2-dimethyl-3-piperidinopropanal and subsequently reduced and oxidized to form a sterically crowded cyclic disulphone, which was used as a model for studying intramolecular interactions . Another example includes the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, demonstrating the versatility of synthetic approaches in creating piperidine-based compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the conformation and stereochemistry of the molecules. For example, the crystal structure analysis of a related disulphone compound revealed an extended conformation, influenced by steric effects . Similarly, NMR studies have been used to deduce the preferred conformations of amino-alcohols related to piperidine, which can have implications for their biological activity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological effects. The reactivity of these compounds can be influenced by the presence of substituents on the piperidine ring, as seen in the synthesis of antileukemic derivatives where electron-withdrawing halogen substituents enhanced the potency against leukemia cells . The interaction of substituents with other functional groups can also affect the overall reactivity and properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and can be influenced by factors such as steric hindrance and intramolecular interactions. For instance, the extended conformation of a disulphone derivative due to steric effects could impact its physical properties . Additionally, the conformational analyses of piperidine derivatives in different environments can reveal how these compounds might interact with biological targets or other molecules .

Wissenschaftliche Forschungsanwendungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

The authors pointed out the utmost importance of maintaining the optimal starting material concentration for the successful hydrogenation process . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines and 2,5,5-trisubstituted protected piperidines in good yields .

-

Pharmaceutical Applications

- Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Synthesis of Biologically Active Piperidines

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Antibacterial and Antifungal Activities

-

Antihistamine Applications

-

Chemical Synthesis

-

Research and Development

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMWXFBWZVICIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304434 | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol | |

CAS RN |

4667-61-2 | |

| Record name | 4667-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)

![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)